1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Overview
Description
1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C4HF9O2 and a molecular weight of 252.00 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane typically involves the reaction of perfluorinated ethers with appropriate fluorinating agents. One common method includes the reaction of perfluorinated alcohols with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of fluorination while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its stability and inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
- 1H-Perfluoro-2,5-dioxapentane
- 1H-Perfluoro-2,5-dioxaoctane
- 1H-Perfluoro-2,5-dioxadecane
Comparison: 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane is unique due to its specific chain length and fluorination pattern, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a broader range of applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O2/c5-1(6)14-2(7,8)3(9,10)15-4(11,12)13/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVNBEJYJNCBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022354 | |
Record name | 1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40891-98-3 | |
Record name | 1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Perfluoro-2,5-dioxahexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.